molecular formula C20H17ClN4O3S2 B3013999 N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895103-23-8

N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B3013999
CAS No.: 895103-23-8
M. Wt: 460.95
InChI Key: ILRPPVDALCKUKO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a benzo-fused pyrimidothiazine core modified with a sulfone group (5,5-dioxido) and a methyl substituent. The structure includes a thioacetamide linkage connecting the heterocyclic system to a 5-chloro-2-methylphenyl group. Structural characterization of such compounds often employs X-ray crystallography (e.g., via SHELX software for refinement) and NMR spectroscopy to resolve substituent effects.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O3S2/c1-12-7-8-13(21)9-15(12)23-18(26)11-29-20-22-10-17-19(24-20)14-5-3-4-6-16(14)25(2)30(17,27)28/h3-10H,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRPPVDALCKUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with kinase inhibitors like Dasatinib (BMS-354825), a thiazolecarboxamide derivative targeting Bcr-Abl tyrosine kinase. Key comparisons include:

Feature Target Compound Dasatinib Compound 1 (from )
Core Structure Benzo[c]pyrimido[4,5-e][1,2]thiazine-5,5-dioxide Pyrimidine-thiazole Rapamycin analogue (mTOR inhibitor)
Key Substituents - 5-Chloro-2-methylphenyl
- Sulfone group
- Thioacetamide linkage
- 2-Chloro-6-methylphenyl
- Piperazinyl-hydroxyethyl group
- Carboxamide
Modifications in regions A (39–44) and B (29–36)
Solubility Enhanced by sulfone group Moderate (logP ~2.6) Hydrophobic macrocycle
Biological Target Hypothesized: Kinases (e.g., JAK/STAT) Bcr-Abl, SRC kinases (IC50: 0.5 nM) mTOR (IC50: <10 nM)
Metabolic Stability Likely improved due to sulfone resistance to oxidation Moderate (half-life: 3–5 hrs) Variable based on substituents

Key Findings:

Sulfone vs. Carboxamide : The sulfone in the target compound may improve aqueous solubility compared to Dasatinib’s carboxamide, critical for oral bioavailability.

Substituent Positioning : NMR data from analogous compounds (e.g., ) highlight that modifications in specific regions (e.g., positions 29–36 and 39–44) alter chemical environments and bioactivity. For the target compound, the 5-chloro-2-methylphenyl group likely enhances target affinity, while the thioacetamide linkage may reduce metabolic degradation versus ester or amide bonds.

Kinase Selectivity : The benzo-pyrimidothiazine core could confer selectivity for kinases with larger hydrophobic pockets (e.g., JAK2) compared to Dasatinib’s pyrimidine-thiazole system.

Research Implications

  • Structural Analysis : SHELX-based crystallography and NMR profiling (as in ) are critical for resolving substituent effects and binding modes.
  • Therapeutic Potential: The sulfone and thioether groups position this compound as a candidate for diseases requiring prolonged target engagement (e.g., autoimmune disorders or cancer).

This comparison underscores the interplay between heterocyclic design and pharmacokinetics, guiding future optimization of kinase-targeted therapeutics.

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